molecular formula C23H23N5OS B3014279 N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1112384-21-0

N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B3014279
M. Wt: 417.53
InChI Key: MIPDOOVOGBODJB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine . These types of compounds have been synthesized and evaluated for their antiproliferative activities .


Synthesis Analysis

Tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities . The preliminary structure-activity relationships showed that the introduction of tetrahydrobenzothieno as well as Schiff base units were favorable for the antiproliferative activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, Benzo[4,5]thieno[2,3-b]pyridine (BTP) was newly developed as an electron-deficient moiety for high triplet energy materials .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed . For instance, BTP derivatives were synthesized as high triplet energy bipolar host materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, BTP derivatives were effective as the host materials for green and blue phosphorescent organic light-emitting diodes .

Scientific Research Applications

Metabolism and Disposition in Therapeutics

One study examined the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia, revealing insights into the compound's metabolism and elimination pathways. This research underscores the importance of understanding how novel therapeutic agents are processed by the body, which is crucial for drug development and safety assessments (Renzulli et al., 2011).

Neuroimaging and Receptor Mapping

Another application involves neuroimaging, where compounds like [11C]WAY-100635 are used in PET (Positron Emission Tomography) scans to map brain receptors. Such studies offer groundbreaking insights into brain function and the potential for diagnosing and understanding psychiatric and neurological disorders, demonstrating the role of chemical compounds in advancing neuroscientific research (Pike et al., 1995).

Cancer Research and Diagnostic Imaging

In cancer research, diagnostic imaging agents like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been studied for their ability to visualize primary breast tumors, showcasing the potential of chemical compounds in aiding the early detection and treatment of cancer (Caveliers et al., 2002).

Safety And Hazards

The safety and hazards of similar compounds have been studied . For instance, some compounds exhibited much stronger antiproliferative activity than the positive control Fluorouracil against KB and CEN2 cell lines .

Future Directions

The future directions of research on similar compounds could involve further exploration of their antiproliferative activities , as well as their potential applications in high-efficiency green and blue phosphorescent organic light-emitting diodes .

properties

IUPAC Name

N-(4-ethylphenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-15-5-7-17(8-6-15)27-22(29)16-9-12-28(13-10-16)21-20-19(25-14-26-21)18-4-3-11-24-23(18)30-20/h3-8,11,14,16H,2,9-10,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDOOVOGBODJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

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